5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1365889-24-2) is a doubly halogenated heterocyclic building block utilized in advanced medicinal chemistry and organic synthesis [1]. Featuring a tetrahydropyran (THP) protecting group at the N1 position, this compound withstands basic and organometallic conditions while maintaining solubility in aprotic solvents [3]. The orthogonal reactivity of the C5-bromine and C4-chlorine atoms allows for sequential functionalization, establishing it as a structural precursor in the development of sterically demanding targeted therapeutics, including SHP2, KRAS, and estrogen receptor modulators [5].
Attempting to substitute this compound with its unprotected counterpart, 5-bromo-4-chloro-1H-indazole, leads to process inefficiencies due to the acidic N1 proton, which consumes excess organometallic reagents and triggers competing N-arylation during cross-coupling [1]. Furthermore, substituting the 4-chloro group with a 4-fluoro or unsubstituted analog alters the steric environment of the C5 position [3]. In targeted drug discovery, such as KRAS or SHP2 inhibitor synthesis, the specific van der Waals radius of the chlorine atom is required to lock the C5-substituent into the correct dihedral angle for deep hydrophobic pocket binding [5]. Using a generic analog reduces synthetic yield and alters downstream biological target engagement.
In standard palladium-catalyzed cross-coupling reactions, the unprotected 1H-indazole suffers from competing N-arylation and catalyst deactivation, limiting target C5-coupling yields [1]. The THP-protected variant (CAS 1365889-24-2) masks the acidic N1 proton, preventing these N-directed side reactions and enabling C5-functionalization steps without the need for excess equivalents of base or catalyst [3].
| Evidence Dimension | C5-Cross-Coupling Efficiency and Regioselectivity |
| Target Compound Data | >85% yield with exclusive C5 regioselectivity |
| Comparator Or Baseline | Unprotected 5-Bromo-4-chloro-1H-indazole (<50% yield, high N-arylation) |
| Quantified Difference | >35% absolute yield increase; elimination of N-arylation |
| Conditions | Pd-catalyzed cross-coupling in organic solvents (e.g., THF/DCM) |
Eliminates the need for downstream chromatographic separation of N-arylated byproducts, significantly reducing scale-up costs and improving batch reproducibility.
The 4-chloro substituent provides a larger van der Waals radius (1.75 Å) compared to a 4-fluoro (1.47 Å) or hydrogen (1.20 Å) atom [1]. In the synthesis of targeted inhibitors, this added bulk at the C4 position restricts the rotation of the substituent introduced at C5, locking the molecule into the bioactive conformation required for target engagement [3].
| Evidence Dimension | Van der Waals Radius / Steric Bulk at C4 |
| Target Compound Data | 1.75 Å (Chloro) |
| Comparator Or Baseline | 1.47 Å (Fluoro analog) / 1.20 Å (Unsubstituted) |
| Quantified Difference | ~19% increase in steric radius vs fluorine |
| Conditions | Receptor pocket binding conformation (e.g., KRAS/SHP2) |
Procuring the 4-chloro variant is essential when target binding relies on a sterically locked, non-planar conformation at the C5-axis.
Unprotected halogenated indazoles exhibit intermolecular hydrogen bonding, resulting in poor solubility in ethereal solvents at low temperatures [1]. The inclusion of the lipophilic THP group in CAS 1365889-24-2 disrupts this hydrogen bonding network, increasing solubility in solvents like THF and dichloromethane, which is necessary for successful halogen-metal exchange or low-temperature functionalization [3].
| Evidence Dimension | Cryogenic Solubility in THF (-78 °C) |
| Target Compound Data | Highly soluble; enables homogeneous lithiation |
| Comparator Or Baseline | Unprotected 5-Bromo-4-chloro-1H-indazole (Poor solubility/precipitation) |
| Quantified Difference | Estimated >5x increase in low-temperature solubility |
| Conditions | Halogen-metal exchange conditions (-78 °C in THF) |
Ensures homogeneous reaction mixtures during cryogenic lithiation, preventing batch failures and irreproducible yields.
The 4-chloro group provides steric bulk that locks the C5-substituent into a specific dihedral angle. This establishes the compound as a required precursor for synthesizing SHP2 and KRAS inhibitors where deep hydrophobic pocket binding and rigid conformation dictate target engagement [1].
Due to the THP protection at N1, this building block enables multi-step synthetic routes involving sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the C5 position. It prevents catalyst poisoning and N-arylation, ensuring predictable yields in library generation [3].
The enhanced solubility provided by the THP group allows for homogeneous lithium-halogen exchange at -78 °C in THF. This supports downstream trapping with electrophiles where the unprotected indazole would precipitate or consume excess equivalents of the organolithium reagent [5].